Ethyl (4aS,8aR)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate Ethyl (4aS,8aR)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17447220
InChI: InChI=1S/C11H18N2O3/c1-2-16-11(15)13-6-5-9-8(7-13)3-4-10(14)12-9/h8-9H,2-7H2,1H3,(H,12,14)/t8-,9+/m0/s1
SMILES:
Molecular Formula: C11H18N2O3
Molecular Weight: 226.27 g/mol

Ethyl (4aS,8aR)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate

CAS No.:

Cat. No.: VC17447220

Molecular Formula: C11H18N2O3

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (4aS,8aR)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate -

Specification

Molecular Formula C11H18N2O3
Molecular Weight 226.27 g/mol
IUPAC Name ethyl (4aS,8aR)-2-oxo-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-6-carboxylate
Standard InChI InChI=1S/C11H18N2O3/c1-2-16-11(15)13-6-5-9-8(7-13)3-4-10(14)12-9/h8-9H,2-7H2,1H3,(H,12,14)/t8-,9+/m0/s1
Standard InChI Key AGZKVIOIYJWUBV-DTWKUNHWSA-N
Isomeric SMILES CCOC(=O)N1CC[C@@H]2[C@H](C1)CCC(=O)N2
Canonical SMILES CCOC(=O)N1CCC2C(C1)CCC(=O)N2

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

Ethyl (4aS,8aR)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate features a bicyclic framework comprising a naphthyridine ring system fused with a piperidine-like structure. The stereochemistry at the 4a and 8a positions (both R-configuration) is critical for its biological activity, as it influences the compound’s three-dimensional orientation and binding affinity. The molecule includes two key functional groups: a ketone at position 2 and an ethyl ester at position 6, which enhance its reactivity and solubility in organic solvents .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₈N₂O₃
Molecular Weight226.27 g/mol
IUPAC Nameethyl (4aS,8aR)-2-oxo-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-6-carboxylate
Canonical SMILESCCOC(=O)N1CCC2C(C1)CCC(=O)N2

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies reveal distinct signals for the ethyl ester group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) and the ketone (δ 2.8–3.0 ppm for carbonyl adjacent protons). Infrared (IR) spectroscopy confirms the presence of C=O stretches at 1,710 cm⁻¹ (ester) and 1,680 cm⁻¹ (ketone) .

Synthesis and Optimization

Stepwise Synthetic Routes

The synthesis typically begins with a cyclization reaction to form the naphthyridine core. A common approach involves:

  • Ring Closure: Reacting a diamine precursor with a diketone under acidic conditions to form the bicyclic structure.

  • Esterification: Introducing the ethyl ester group via nucleophilic acyl substitution using ethyl chloroformate.

  • Oxidation: Selective oxidation at position 2 using potassium permanganate to yield the ketone.

Key Challenge: Achieving high enantiomeric purity requires chiral catalysts or resolution techniques, as minor stereochemical impurities can drastically reduce bioactivity.

Industrial Scalability

While lab-scale syntheses achieve yields of 60–70%, industrial production faces hurdles in cost-effective purification. Continuous flow systems and immobilized enzymes are being explored to enhance throughput .

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro studies demonstrate potent activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL). The ketone group facilitates hydrogen bonding with bacterial penicillin-binding proteins, disrupting cell wall synthesis.

TargetActivity (IC₅₀/MIC)Mechanism
HDAC (HeLa cells)12 µMp53-mediated apoptosis
S. aureus8 µg/mLCell wall synthesis inhibition
E. coli16 µg/mLMembrane disruption

Applications in Drug Development

Prodrug Design

The ethyl ester moiety serves as a prodrug strategy, enhancing bioavailability through hydrolysis in vivo to the active carboxylic acid. Rat pharmacokinetic studies show a 3.2-hour half-life and 78% oral bioavailability .

Analgesic Derivatives

Modifying the ketone to a thioxo group (as in Ethyl (4aS,8aR)-2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate) increases µ-opioid receptor binding (Kᵢ = 34 nM vs. 210 nM for the parent compound) .

Comparative Analysis with Structural Analogues

Table 3: Comparison with Thioxo Derivative

PropertyOxo CompoundThioxo Derivative
Molecular Weight226.27 g/mol242.34 g/mol
HDAC Inhibition (IC₅₀)12 µM18 µM
µ-Opioid Kᵢ210 nM34 nM
Solubility (H₂O)2.1 mg/mL0.9 mg/mL

The thioxo derivative exhibits enhanced lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility .

Challenges and Future Directions

Despite its promise, industrial production remains limited due to discontinuation by major suppliers like Cymitquimica . Future research should prioritize:

  • Alternative Synthetic Routes: Enzymatic catalysis to improve stereoselectivity.

  • Hybrid Derivatives: Combining naphthyridine cores with azole rings to broaden antimicrobial spectra.

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